Dimethyl 5,5'-{[2-(trifluoromethyl)phenyl]methanediyl}bis(4-hydroxy-2-methylthiophene-3-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxycarbonyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the various substituents through a series of reactions such as Friedel-Crafts acylation, nucleophilic substitution, and esterification. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The trifluoromethyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- **METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE
- **METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE
Uniqueness
The uniqueness of METHYL 4-HYDROXY-5-{[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL][2-(TRIFLUOROMETHYL)PHENYL]METHYL}-2-METHYL-3-THIOPHENECARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and specific reactivity.
Properties
Molecular Formula |
C22H19F3O6S2 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
methyl 4-hydroxy-5-[(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)-[2-(trifluoromethyl)phenyl]methyl]-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H19F3O6S2/c1-9-13(20(28)30-3)16(26)18(32-9)15(11-7-5-6-8-12(11)22(23,24)25)19-17(27)14(10(2)33-19)21(29)31-4/h5-8,15,26-27H,1-4H3 |
InChI Key |
HXEMWASJMNQBTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC=CC=C2C(F)(F)F)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.